molecular formula C15H13Cl2NO4 B11076280 Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11076280
M. Wt: 342.2 g/mol
InChI Key: MJWGLMLFBMKGKZ-UHFFFAOYSA-N
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Description

DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a chemical compound belonging to the dihydropyridine class. It is known for its role as a calcium channel blocker and is commonly used in the treatment of hypertension. This compound is characterized by its ability to reduce arterial smooth muscle contractility and subsequent vasoconstriction by blocking the influx of calcium ions through L-voltage-gated calcium channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves a multicomponent reaction. One common method includes the use of vinyl acetate-beta propyl ester and tert-butyl alcohol as raw materials. These are subjected to a reaction, followed by the addition of 2,3-dichlorobenzene formaldehyde and 3-amino-2-methyl crotonate. The condensation and cyclization reaction is carried out using a one-pot reaction method .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. The raw materials are readily available, and the reaction post-treatment and product purification are relatively simple .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives .

Mechanism of Action

The mechanism of action of DIMETHYL 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its role as a calcium channel blocker. It competes with other calcium channel blockers for dihydropyridine binding sites, blocking voltage-dependent calcium currents in vascular smooth muscle. This leads to a decrease in peripheral vascular resistance and a reduction in blood pressure .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13Cl2NO4

Molecular Weight

342.2 g/mol

IUPAC Name

dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H13Cl2NO4/c1-21-14(19)9-6-18-7-10(15(20)22-2)12(9)8-4-3-5-11(16)13(8)17/h3-7,12,18H,1-2H3

InChI Key

MJWGLMLFBMKGKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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